2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C9H18F2N2 This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propan-1-amine chain with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(2-ethylpiperidin-1-yl)propan-1-amine
Uniqueness
2,2-Difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms and a methyl-substituted piperidine ring distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C9H18F2N2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-8-4-2-3-5-13(8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI Key |
GOYZKBKESVSNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(CN)(F)F |
Origin of Product |
United States |
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